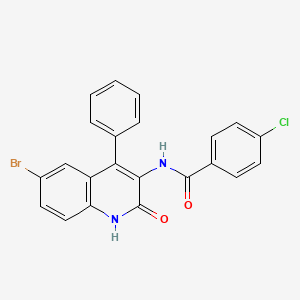

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related bromo-quinoline compounds involves multi-step reactions, starting from base quinoline derivatives followed by halogenation, amination, and functional group transformations. For instance, the halogenated hydrocarbon amination reaction produces target molecules with confirmed structures through elemental analysis, IR, 1H NMR, MS, and X-ray diffraction, highlighting the complexity and precision required in synthesizing such compounds (Bai et al., 2012).

Molecular Structure Analysis

X-ray diffraction and computational methods such as density functional theory (DFT) provide insights into the molecular structure, revealing bond lengths, angles, and overall geometry. The dihedral angle between substituted quinolyl and phenyl rings, for instance, is a critical parameter influencing the molecule's biological activity and interaction with other molecules (Bai et al., 2012).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including halogenation, nucleophilic substitution, and cyclization, leading to a wide range of products with potential biological activities. The presence of halogen atoms, such as bromine and chlorine, plays a significant role in these reactions, affecting the reactivity and the final product's properties (Zemtsova et al., 2015).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Techniques such as powder diffraction provide detailed information on the crystallography of such compounds, essential for material science applications (Quintana et al., 2016).

Chemical Properties Analysis

The chemical properties, like acidity, basicity, and reactivity towards various reagents, are influenced by the molecular structure and functional groups present. Studies on protonation, methylation, and other reactions reveal the compound's behavior under different chemical conditions, providing insights into its potential applications and interactions (Werstiuk et al., 1996).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

The compound N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide and its derivatives have been explored for their synthesis and potential biological activities. For instance, the synthesis and crystal structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was reported, revealing insights into the molecular stacking and hydrogen bonding patterns contributing to its stability and potential activity (Bai et al., 2012).

Antimicrobial and Antiviral Activities

Several studies have focused on the antimicrobial and antiviral properties of quinoline derivatives. For instance, derivatives have shown promise in inhibiting bacterial and viral growth, indicating their potential as antimicrobial agents (Selvam et al., 2010). Similarly, novel quinoline-pyrazoline-based coumarinyl thiazole derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating significant potential against various bacterial strains (Ansari & Khan, 2017).

Anticancer Potential

Quinoline derivatives have also been investigated for their anticancer activities. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure highlighted their moderate to high antitumor activities against various cancer cell lines, showcasing their potential as anticancer agents (Fang et al., 2016).

Antihypoxic and Analgesic Effects

The exploration into the antihypoxic and analgesic effects of quinoline derivatives has yielded promising results. Some compounds have shown significant antihypoxic effects, making them suitable for further pharmacological testing as potential antioxidants (Ukrainets et al., 2014). Additionally, the synthesis of novel quinazoline derivatives has demonstrated significant analgesic activity, further expanding the therapeutic potential of these compounds (HelmySakr, 2016).

Eigenschaften

IUPAC Name |

N-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14BrClN2O2/c23-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)20(22(28)25-18)26-21(27)14-6-9-16(24)10-7-14/h1-12H,(H,25,28)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRGMXADYVODCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromo-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

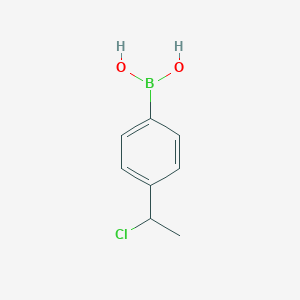

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)

![N-[cyano(2-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2487258.png)